molecular formula C16H14FN3O3S2 B2843332 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1904207-77-7

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2843332
CAS No.: 1904207-77-7
M. Wt: 379.42
InChI Key: NNVIUPHUMZNUGB-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is an intriguing synthetic compound Its structure features a thieno[3,2-d]pyrimidin ring, a core component in many pharmacologically active molecules, linked to a fluoro-phenyl thioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide involves multiple steps:

  • Thieno[3,2-d]pyrimidin core construction: : Starting from thiophene, a series of nitration, reduction, and cyclization reactions generate the thieno[3,2-d]pyrimidin scaffold.

  • Side chain introduction: : Functionalizing the core with a 2,4-dioxo group using esterification and subsequent hydrolysis.

  • Final coupling: : Attaching the fluoro-phenyl thioacetamide via nucleophilic substitution under controlled conditions, such as a mild base in a polar solvent.

Industrial Production Methods

Industrial production scales up the synthesis using optimized reaction conditions to increase yield and purity. This may involve using automated reactors for precise control over temperature, pressure, and reaction time. Continuous flow chemistry could be applied to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the sulfur atom, potentially forming sulfoxides or sulfones under oxidative conditions.

  • Reduction: : Reductive environments may target the fluoro-phenyl group or the thieno[3,2-d]pyrimidin ring, though such reactions are less common.

  • Substitution: : The compound readily undergoes nucleophilic substitution at the thioacetamide moiety.

Common Reagents and Conditions

  • Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation reactions.

  • Reducing agents such as lithium aluminum hydride (LiAlH₄) for potential reduction, though conditions must be carefully controlled to prevent over-reduction.

  • Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents for nucleophilic substitution.

Major Products

  • Oxidation yields sulfoxides and sulfones.

  • Substitution reactions can produce a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide serves as a versatile intermediate for the development of new heterocyclic compounds.

Biology

Its structural features suggest potential as a lead compound in drug discovery, particularly for targets in cancer and infectious diseases.

Medicine

Early studies indicate this compound might exhibit inhibitory activity against certain enzymes or receptors, making it a candidate for anticancer and antiviral drug development.

Industry

The compound’s unique chemical properties can be harnessed in the creation of advanced materials, such as polymer science and nanotechnology applications.

Mechanism of Action

The compound’s mechanism of action likely involves interaction with specific molecular targets, such as enzymes involved in cell proliferation or viral replication. Its thieno[3,2-d]pyrimidin core can mimic natural substrates or inhibitors, interfering with biological pathways. The fluoro-phenyl thioacetamide group adds specificity, potentially enhancing binding affinity and selectivity.

Comparison with Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidin derivatives, such as:

  • 2-amino-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin

  • 2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide distinguishes itself with a more complex structure, incorporating both the fluoro-phenyl and thioacetamide functionalities. This unique configuration might offer enhanced biological activity and specificity, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S2/c17-10-1-3-11(4-2-10)25-9-13(21)18-6-7-20-15(22)14-12(5-8-24-14)19-16(20)23/h1-5,8H,6-7,9H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVIUPHUMZNUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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